N-{1-[1-(3-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide
Overview
Description
N-{1-[1-(3-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide is a useful research compound. Its molecular formula is C23H25ClN4O and its molecular weight is 408.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.1716891 g/mol and the complexity rating of the compound is 539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical and Environmental Interactions
Research on compounds like parabens, which share structural similarities with N-{1-[1-(3-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide, has shown their presence in aquatic environments due to widespread use in consumer products. These studies emphasize the environmental persistence and potential endocrine-disrupting effects of such chemicals, indicating a need for further investigation into the environmental fate and behavior of this compound (Haman et al., 2015).
Pharmacokinetic Insights
The metabolism and inhibitory properties of compounds on Cytochrome P450 enzymes have been explored extensively. Understanding these interactions is crucial for predicting drug-drug interactions and improving therapeutic efficacy. Studies focusing on cytochrome P450 inhibitors offer insight into the metabolic pathways that may also involve this compound, highlighting the importance of selectivity and potency of chemical inhibitors (Khojasteh et al., 2011).
Toxicological Assessments
The comprehensive evaluation of chemicals similar to this compound in terms of their toxicity profiles is essential for assessing their safety. Research on methyl paraben, for instance, provides a model for studying the absorption, metabolism, and excretion pathways, alongside acute and chronic toxicity assessments, which are crucial for understanding the potential health impacts of this compound (Soni et al., 2002).
Synthetic Applications
The synthesis and therapeutic applications of pyrazoline derivatives have been explored, with many compounds showing a range of pharmacological effects. This research underscores the synthetic versatility and potential of this compound for developing new therapeutic agents with antimicrobial, anti-inflammatory, analgesic, and anticancer activities (Shaaban et al., 2012).
Properties
IUPAC Name |
N-[2-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]pyrazol-3-yl]-2-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O/c1-17-5-2-3-8-21(17)23(29)26-22-9-12-25-28(22)20-10-13-27(14-11-20)16-18-6-4-7-19(24)15-18/h2-9,12,15,20H,10-11,13-14,16H2,1H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQDYPWPJSMBFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=NN2C3CCN(CC3)CC4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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